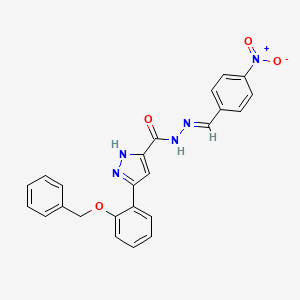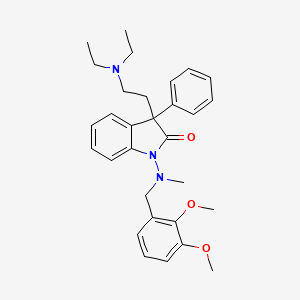
2-Indolinone, 3-(2-(diethylamino)ethyl)-1-((2,3-dimethoxybenzyl)methylamino)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with the molecular formula C30H37N3O3 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the diethylaminoethyl and dimethoxybenzyl groups.
Final Assembly: The final step involves the coupling of the substituted indole with the remaining functional groups to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-(Diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems and its potential as a drug candidate.
Biochemistry: The compound is utilized in biochemical assays to investigate its interactions with enzymes and receptors.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole core, important in protein synthesis.
Uniqueness
3-[2-(Diethylamino)ethyl]-1-[(2,3-dimethoxybenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
40714-43-0 |
|---|---|
Molecular Formula |
C30H37N3O3 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1-[(2,3-dimethoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C30H37N3O3/c1-6-32(7-2)21-20-30(24-15-9-8-10-16-24)25-17-11-12-18-26(25)33(29(30)34)31(3)22-23-14-13-19-27(35-4)28(23)36-5/h8-19H,6-7,20-22H2,1-5H3 |
InChI Key |
QAHNYLOWHSOTJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


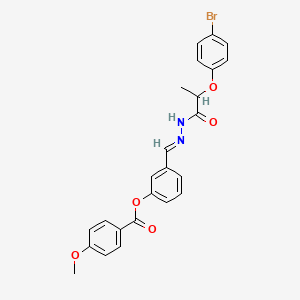
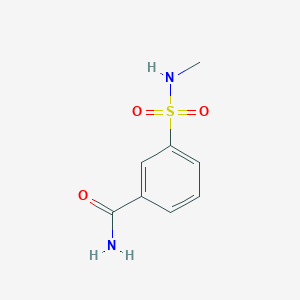


![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
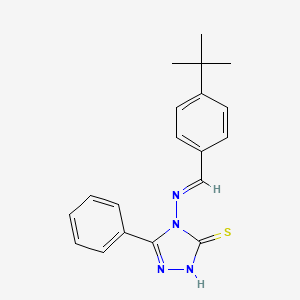
![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
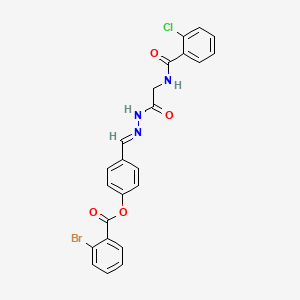
![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)

![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
